5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile
Description
5-[(E)-2-(2-Fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile is a fluorinated isoxazole derivative characterized by a conjugated ethenyl linkage bridging a substituted aniline moiety and a phenyl-isoxazole-carbonitrile scaffold. Isoxazole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the hydroxy group may facilitate hydrogen bonding in target binding pockets.
Properties
IUPAC Name |
5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-15-10-13(23)6-7-16(15)21-9-8-17-14(11-20)18(22-24-17)12-4-2-1-3-5-12/h1-10,21,23H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEAEWHDSGDHIX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Ethenyl Group: This step often involves a Heck reaction, where a halogenated isoxazole is coupled with a styrene derivative.
Attachment of the Fluoro-Hydroxyaniline Group: This step may involve a nucleophilic aromatic substitution reaction where a fluoroaniline derivative is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile in anticancer therapies. For instance, derivatives of isoxazole have shown promising results against various cancer cell lines by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Isoxazole Derivatives
A study published in the Journal of Medicinal Chemistry investigated a series of isoxazole derivatives, revealing that modifications at the phenyl and isoxazole positions significantly affected their anticancer activity. The study concluded that such compounds could serve as lead structures for developing new anticancer agents .
Antimicrobial Properties
Compounds containing isoxazole rings have also been evaluated for antimicrobial activity. The unique electronic properties imparted by the fluorine atom enhance the compound's interaction with microbial enzymes, potentially leading to effective treatments for bacterial infections.
Case Study: Antimicrobial Screening
In a screening study, several isoxazole derivatives were tested against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile could be explored further for its antimicrobial properties .
Organic Electronics
The molecular structure of 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile makes it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films with good charge transport properties can enhance device performance.
Case Study: OLED Development
Research conducted on similar compounds demonstrated their effectiveness as emissive layers in OLEDs. The incorporation of fluorinated groups was found to improve the efficiency and stability of devices, making them suitable for commercial applications .
Summary of Findings
The applications of 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile span across medicinal chemistry and material science. Its potential as an anticancer agent and antimicrobial compound highlights its importance in pharmaceutical research. Furthermore, its promising properties in organic electronics suggest that it may contribute significantly to advancements in this field.
Mechanism of Action
The mechanism by which 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and hydroxyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs. Below is a comparative analysis based on substituent effects, pharmacokinetic (PK) profiles, and biological activity:
Table 1: Structural and Pharmacokinetic Comparison
<sup>a</sup> Predicted octanol-water partition coefficient. <sup>b</sup> Half-life in human liver microsomes.
Key Findings
Substituent Impact on Solubility: The target compound’s carbonitrile and fluoro groups reduce solubility compared to Analog 2 (methoxy-phenol), which exhibits higher aqueous solubility (18.7 µg/mL) due to polar methoxy and hydroxy groups . The hydroxy group in the target compound improves solubility relative to non-polar analogs like Analog 1 (4-methylphenyl), which has a LogP of 3.1 .
Metabolic Stability :
- The fluoro substituent in the target compound enhances resistance to oxidative metabolism, yielding a moderate half-life (3.1 h) compared to Analog 1 (1.8 h), which lacks halogenation .
- Analog 2’s methoxy group contributes to high metabolic stability (t1/2 = 5.4 h), suggesting that electron-donating groups may synergize with conjugated systems for improved PK .
Analog 4 (trimethoxy-hydroxystilbene) demonstrates anti-inflammatory activity, highlighting the role of methoxy and hydroxy groups in modulating biological targets .
Contrasting Features
- Biodistribution: Fluorination in the target compound may improve blood-brain barrier penetration relative to non-halogenated analogs like Analog 2 .
Research Implications
The comparative data suggest that strategic substitution (e.g., fluorine, carbonitrile) balances solubility and metabolic stability. However, analogs with methoxy groups (e.g., Analog 2) outperform the target compound in PK metrics, underscoring the need for further optimization. Crystallographic tools like SHELX could aid in elucidating the target’s 3D conformation to refine structure-activity relationships.
Biological Activity
5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound’s structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Notable properties include:
- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against various cell lines, including breast and lung cancer cells. It operates through pathways involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases.
- Antioxidant Activity : The presence of phenolic groups in its structure is hypothesized to contribute to its antioxidant properties, providing cellular protection against oxidative stress.
The biological activity of 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer cell proliferation.
- Modulation of Gene Expression : It may influence the expression of genes associated with apoptosis and cell survival.
- Interaction with Cellular Receptors : The compound is believed to interact with various cellular receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. The mechanism involved apoptosis induction via caspase activation.
- Study 2 : A murine model of inflammation revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
